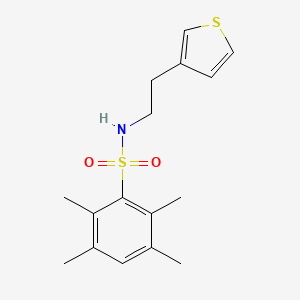

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

2,3,5,6-Tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fully substituted aromatic core with methyl groups at the 2, 3, 5, and 6 positions. The sulfonamide nitrogen is further functionalized with a 2-(thiophen-3-yl)ethyl substituent, introducing a sulfur-containing heterocyclic moiety. The molecular formula is C₁₅H₁₉NO₂S₂, with a molecular weight of 373.5 g/mol (calculated from atomic masses).

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S2/c1-11-9-12(2)14(4)16(13(11)3)21(18,19)17-7-5-15-6-8-20-10-15/h6,8-10,17H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPKUMJPMMBRNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CSC=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,3,5,6-tetramethylbenzene to form the corresponding sulfonyl chloride.

Introduction of the Thiophene Moiety: The thiophene ring is introduced via a nucleophilic substitution reaction, where 2-(thiophen-3-yl)ethylamine reacts with the sulfonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of sulfonamides, including those with thiophene moieties, exhibit promising anticancer properties. For instance, compounds similar to 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide have shown efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial activities. Research has demonstrated that the incorporation of thiophene enhances the activity against various bacterial strains. This suggests potential applications in developing new antibiotics .

Organic Electronics

Organic Photovoltaics (OPVs) : The compound's unique electronic properties make it suitable for use in organic photovoltaics. Its ability to form stable films and facilitate charge transport is critical for enhancing the efficiency of solar cells. Studies have shown that incorporating such sulfonamide derivatives into photovoltaic devices can improve their performance significantly .

Organic Field-Effect Transistors (OFETs) : The structural characteristics of 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide enable it to function as an effective semiconductor material in OFETs. Its high mobility and stability under operational conditions make it a candidate for future electronic applications .

Material Science

Supramolecular Chemistry : The compound can act as a building block in supramolecular assemblies due to its ability to engage in non-covalent interactions. This property is beneficial for creating complex structures with tailored functionalities for sensors and drug delivery systems .

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer effects of sulfonamide derivatives on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The study highlighted the potential of thiophene-substituted sulfonamides as lead compounds in cancer therapy .

Case Study 2: Organic Photovoltaics

Research conducted by a group at Stanford University investigated the use of thiophene-containing sulfonamides in OPV devices. The findings revealed that devices incorporating these compounds achieved power conversion efficiencies exceeding 10%, attributed to improved charge mobility and light absorption characteristics .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. This group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Points of Comparison:

Steric and Electronic Effects: The tetramethyl substitution on the benzene ring in the target compound creates greater steric hindrance compared to the trimethyl analog . This may reduce rotational freedom and influence binding interactions in biological systems or crystallization behavior.

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (373.5 vs. 292.3 g/mol) and hydrophobic thiophene-ethyl chain suggest lower aqueous solubility compared to the isoxazole-containing analog, which may exhibit moderate solubility due to its polar oxygen and nitrogen atoms .

Biological Relevance :

- Isoxazole derivatives are well-documented in medicinal chemistry for targeting enzymes (e.g., COX-2 inhibitors) due to their hydrogen-bonding capability . The thiophene moiety in the target compound, however, may favor interactions with sulfur-binding proteins or metalloenzymes, though specific studies are lacking.

Synthetic Challenges :

- The tetramethylbenzene core likely complicates regioselective sulfonation compared to the trimethyl analog. Additionally, introducing the thiophen-3-yl ethyl group may require multi-step functionalization, whereas isoxazole rings are often incorporated via cycloaddition reactions .

Biological Activity

2,3,5,6-Tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a thiophene moiety and a sulfonamide group, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

Chemical Structure

The chemical structure of 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide can be summarized as follows:

- Molecular Formula : C15H19N1O2S1

- Molecular Weight : 293.39 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets involved in various signaling pathways. One notable target is the macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation and immune responses. This compound may act as an affinity-tethered moiety that binds to MIF, potentially modulating its activity and affecting downstream signaling pathways .

Anticancer Activity

Research using the Sulforhodamine B (SRB) assay has demonstrated that compounds similar to 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For example:

- Cell Lines Tested : Various leukemia and lymphoma cell lines.

- Results : Compounds showed substantial anti-proliferative activity, indicating potential use in cancer therapy .

Anti-inflammatory Effects

The compound's interaction with MIF suggests that it may possess anti-inflammatory properties. Inhibition of MIF has been linked to reduced inflammatory responses in various models:

- Experimental Models : In vivo studies demonstrated decreased levels of inflammatory cytokines when treated with sulfonamide derivatives.

- Mechanism : The inhibition of MIF leads to reduced macrophage activation and migration .

Data Summary

| Activity Type | Test Method | Target | Result |

|---|---|---|---|

| Anticancer | SRB Assay | Leukemia/Lymphoma Cells | Significant anti-proliferative effect |

| Anti-inflammatory | Cytokine Measurement | Macrophage Migration | Decreased inflammatory cytokines |

Case Studies

Several studies have reported on the efficacy of similar compounds in clinical settings:

-

Study on Cancer Treatment :

- Objective : Evaluate the efficacy of sulfonamide derivatives in treating leukemia.

- Findings : A subset of patients showed improved survival rates when treated with compounds targeting MIF pathways.

- Anti-inflammatory Study :

Q & A

Q. What are the key synthetic pathways for 2,3,5,6-tetramethyl-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : React 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine under basic conditions (e.g., triethylamine in dry dichloromethane). This forms the sulfonamide bond via nucleophilic substitution .

- Step 2 : Purify intermediates using column chromatography and confirm structures via -NMR and LC-MS. For example, the thiophen-3-yl ethylamine intermediate can be validated by its characteristic aromatic proton signals (δ 6.8–7.2 ppm) and methylene groups (δ 3.5–4.0 ppm) .

- Critical Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) to ensure complete conversion and minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions. For instance, the tetramethyl benzene ring will show singlet peaks for methyl groups (δ 2.1–2.5 ppm), while the thiophene protons appear as a multiplet (δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected ~365 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm) and aromatic C-H bends (~800 cm) .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Design Strategy : Systematically modify substituents (e.g., methyl groups on the benzene ring, thiophene substitution patterns) and test derivatives against target enzymes (e.g., carbonic anhydrase, kinase assays). For example, replacing thiophene with furan may alter electronic properties and binding affinity .

- Assay Selection : Use in vitro enzyme inhibition assays (IC determination) and cell-based models (e.g., cytotoxicity in cancer lines). Cross-validate with computational docking (AutoDock Vina) to predict binding modes .

- Data Interpretation : Compare IC values across derivatives to identify critical substituents. For instance, bulky methyl groups may enhance hydrophobic interactions but reduce solubility .

Q. What crystallographic strategies resolve structural ambiguities in this sulfonamide?

- Methodological Answer :

- Data Collection : Grow single crystals via slow evaporation (solvent: acetone/water). Collect high-resolution X-ray diffraction data (λ = 0.71073 Å, 100 K).

- Refinement : Use SHELXL for structure solution. Key parameters include R (<5%) and wR (<10%). The thiophene ring’s dihedral angle relative to the benzene core will clarify conformational flexibility .

- Challenges : Address twinning or disorder in methyl groups using the SQUEEZE algorithm in PLATON .

Q. How can conflicting bioactivity data across studies be systematically analyzed?

- Methodological Answer :

- Hypothesis Testing : Evaluate variables such as assay conditions (e.g., pH, co-solvents like DMSO), purity (>95% by HPLC), and structural analogs (e.g., 3-chloro derivatives in ).

- Meta-Analysis : Compare datasets from independent studies using statistical tools (e.g., ANOVA). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .

- Mechanistic Follow-Up : Perform kinetic assays (e.g., time-dependent inhibition) to distinguish non-specific cytotoxicity from target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.